N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine
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Overview
Description
N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C12H18ClF2N5 and a molecular weight of 305.76 g/mol . This compound is characterized by the presence of two pyrazole rings, one of which is substituted with a difluoroethyl group, and the other with an ethyl and a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the difluoroethyl group: This step involves the reaction of the pyrazole intermediate with a difluoroethylating agent, such as 2,2-difluoroethyl bromide, in the presence of a base.
Substitution with ethyl and methyl groups: The final step involves the alkylation of the pyrazole ring with ethyl and methyl halides under basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine: This compound has a similar structure but with a different substitution pattern on the pyrazole ring.
N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine: This compound differs in the position of the methyl group on the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H17F2N5 |
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Molecular Weight |
269.29 g/mol |
IUPAC Name |
N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-1-ethyl-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H17F2N5/c1-3-18-7-11(9(2)17-18)15-4-10-5-16-19(6-10)8-12(13)14/h5-7,12,15H,3-4,8H2,1-2H3 |
InChI Key |
XPRWEDJJDIVHBD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)NCC2=CN(N=C2)CC(F)F |
Origin of Product |
United States |
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